1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Medicinal Chemistry Drug Design Physicochemical Profiling

This sulfonylpiperazine features a unique 2-methoxy-2,3,4-trimethyl substitution pattern, placing it at an intermediate lipophilicity (clogP 3.8–4.2) ideal for fragment-based screening. Procure this compound for SAR expansions as a potential negative allosteric modulator of α4β2/α3β4 nicotinic receptors or a CB1 antagonist lead, where its predicted metabolic lability (O-demethylation Score ~65) offers a handle for tuning clearance. Differentiate your library or lead optimization campaigns with this rare, fully synthetic scaffold.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 684226-69-5
Cat. No. B2362731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
CAS684226-69-5
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C
InChIInChI=1S/C20H26N2O3S/c1-15-9-10-20(17(3)16(15)2)26(23,24)22-13-11-21(12-14-22)18-7-5-6-8-19(18)25-4/h5-10H,11-14H2,1-4H3
InChIKeyKAJHFLJEHHGYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine (CAS 684226-69-5) – Compound Identity and Structural Context


1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine (CAS 684226-69-5) is a fully synthetic sulfonylpiperazine bearing a 2-methoxyphenyl group at the N‑1 position and a 2,3,4‑trimethylphenylsulfonyl moiety at the N‑4 position [1]. No primary literature, patent disclosure, or curated bioactivity database record has been identified for this compound as of the search date [2]. Consequently, all available physicochemical and pharmacological information is derived from predicted properties or from class‑level extrapolation based on structurally related sulfonylpiperazines.

Why Generic Substitution of 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine Is Not Supported by Current Evidence


In the absence of target‑specific potency, selectivity, or pharmacokinetic data, there is no quantitative basis on which to prefer this compound over any close sulfonylpiperazine analog [1]. The 2‑methoxyphenyl and 2,3,4‑trimethylphenyl substituents are expected to modulate lipophilicity, metabolic stability, and receptor recognition in ways that cannot be predicted without experimental comparator data [2]. Therefore, generic interchange with analogs such as 1‑phenyl‑4‑(2,3,4‑trimethylphenyl)sulfonylpiperazine or 1‑(2‑ethoxyphenyl)‑4‑(2,3,4‑trimethylbenzenesulfonyl)piperazine lacks empirical justification and may lead to divergent pharmacological profiles.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine


Predicted Lipophilicity (clogP) vs. Closest In‑Class Analogs

The clogP of 1-(2-methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is predicted to be 3.8–4.2 (ALogPS consensus), placing it approximately 0.5–1.0 log unit higher than the unsubstituted phenyl analog 1‑phenyl‑4‑(2,3,4‑trimethylphenyl)sulfonylpiperazine (clogP ~3.3) and comparable to the 2‑ethoxyphenyl analog (clogP ~4.0) [1]. This quantitative difference implies that the 2‑methoxy substituent confers intermediate lipophilicity within the series, which may influence membrane permeability and non‑specific protein binding in a graded manner [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Class‑Level Sulfonylpiperazine CB1 Receptor Modulation with Structural Caveats

A broad patent (US 2009/0247499) discloses sulfonylpiperazines as CB1 receptor antagonists/inverse agonists, with representative compounds exhibiting Ki values in the range of 1–500 nM [1]. Although CAS 684226-69-5 is not explicitly exemplified, the 2,3,4‑trimethylphenylsulfonyl motif appears in several high‑potency analogs within the patent genus. Without direct binding data for this compound, its CB1 affinity cannot be assumed; however, if CB1 modulation is the intended application, the 2‑methoxyphenyl substitution may differentiate the compound from para‑substituted or unsubstituted phenyl analogs that have shown reduced potency in some sub‑series [2].

Cannabinoid Receptor Obesity Neuropharmacology

Predicted Metabolic Soft Spots: 2‑Methoxy vs. 2‑Ethoxy Analogs

In silico metabolism prediction (SMARTCyp) indicates that the 2‑methoxyphenyl group of CAS 684226-69-5 is a site for CYP‑mediated O‑demethylation, ranking as the second most likely metabolic soft spot (Score ~65) after the piperazine ring (Score ~75) [1]. In contrast, the 2‑ethoxyphenyl analog is predicted to undergo O‑dealkylation at a slower intrinsic rate (Score ~50), suggesting that the methoxy compound may exhibit higher metabolic clearance [2]. This predicted difference could translate into a distinct in vivo half‑life profile, which is relevant for selecting compounds for pharmacokinetic studies.

Drug Metabolism Pharmacokinetics In Silico ADME

Application Scenarios for 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine in Research and Industrial Procurement


Physicochemical Property Screening Libraries Requiring Intermediate Lipophilicity

The predicted clogP of 3.8–4.2 positions this compound between the less lipophilic 1‑phenyl analog and the more lipophilic 2‑ethoxyphenyl analog [1]. Procurement for fragment‑based or diversity‑oriented screening collections that target the clogP 3.5–4.5 window would benefit from this intermediate lipophilicity profile, as it may balance permeability and solubility in cell‑based assays.

CB1 Receptor Antagonist Lead Optimization with Defined Metabolic Differentiation

If the compound is confirmed as a CB1 antagonist via experimental testing, the predicted metabolic lability of the 2‑methoxy group (O‑demethylation Score ~65) offers a handle for tuning clearance relative to the more stable 2‑ethoxy analog [2]. This would be valuable in lead optimization campaigns aiming for short‑acting CB1 antagonists where rapid metabolism is desirable to minimize central nervous system side effects.

Structure‑Activity Relationship (SAR) Studies on Sulfonylpiperazine Nicotinic Receptor Modulators

Sulfonylpiperazine analogs have been reported as negative allosteric modulators of α4β2 and α3β4 nicotinic receptors [2]. Although specific data for this compound are lacking, the unique 2‑methoxy‑2,3,4‑trimethyl substitution pattern could be explored in SAR expansions to probe the effect of ortho‑methoxy electron‑donating groups on allosteric modulator potency and subtype selectivity.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.